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Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for

Methyl 3-aminofuran-2-carboxylate (CAS 956034-04-1), a significant heterocyclic building

block in medicinal chemistry and drug development.[1] While experimental spectra for this

specific molecule are not widely published, this document, grounded in established

spectroscopic principles and data from analogous furan derivatives, presents a robust,

predicted spectroscopic profile. This includes detailed analyses of its Nuclear Magnetic

Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is

intended for researchers, scientists, and professionals in drug development, offering both

foundational knowledge and practical insights into the structural elucidation of this important

furan derivative.

Introduction: The Significance of Methyl 3-
aminofuran-2-carboxylate
Methyl 3-aminofuran-2-carboxylate, with the molecular formula C₆H₇NO₃ and a molecular

weight of 141.12 g/mol , is a vital intermediate in organic synthesis.[2][3][4] Its structure,

featuring a furan ring substituted with both an amino and a methyl ester group, makes it a

versatile precursor for the synthesis of more complex molecules with potential biological

activity. The precise characterization of this molecule is paramount for ensuring the purity and
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identity of downstream products in a research and development setting. This guide provides

the essential spectroscopic data and interpretation required for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For Methyl 3-aminofuran-2-carboxylate, both ¹H and ¹³C NMR provide

critical information for structural confirmation.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of Methyl 3-aminofuran-2-carboxylate is expected to show distinct

signals for the furan ring protons, the amino group protons, and the methyl ester protons. The

chemical shifts are influenced by the electron-donating amino group and the electron-

withdrawing methyl carboxylate group.

Table 1: Predicted ¹H NMR Peak Assignments for Methyl 3-aminofuran-2-carboxylate

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.2 - 7.4 Doublet 1H H-5

~5.9 - 6.1 Doublet 1H H-4

~4.5 - 5.5 Broad Singlet 2H -NH₂

~3.8 Singlet 3H -OCH₃

Note: Predicted chemical shifts are in ppm downfield from a tetramethylsilane (TMS) internal

standard. The exact positions may vary depending on the solvent used.

Interpretation of the ¹H NMR Spectrum:

Furan Protons (H-5 and H-4): The protons on the furan ring are expected to appear as

doublets due to coupling to each other. The H-5 proton is anticipated to be further downfield

(deshielded) compared to the H-4 proton. This is because H-5 is adjacent to the ring oxygen,

which has a significant deshielding effect.
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Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad

singlet. The chemical shift of these protons can be highly variable and is dependent on

concentration, temperature, and solvent.

Methyl Protons (-OCH₃): The three protons of the methyl ester group are magnetically

equivalent and are therefore expected to appear as a sharp singlet.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Six

distinct carbon signals are expected for Methyl 3-aminofuran-2-carboxylate.

Table 2: Predicted ¹³C NMR Peak Assignments for Methyl 3-aminofuran-2-carboxylate

Chemical Shift (δ, ppm) Assignment

~165 C=O (Ester)

~145 C-5

~140 C-3

~115 C-2

~105 C-4

~51 -OCH₃

Note: Predicted chemical shifts are in ppm relative to TMS. Solvent effects can cause minor

variations.

Interpretation of the ¹³C NMR Spectrum:

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and will

appear at the lowest field, typically around 165 ppm.

Furan Carbons: The furan ring carbons will have characteristic chemical shifts. C-3, being

attached to the nitrogen of the amino group, will be significantly affected. C-2 is attached to
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the ester group, and C-5 is adjacent to the ring oxygen. C-4 is expected to be the most

shielded of the ring carbons.

Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear at a characteristic

upfield position, typically around 51 ppm.

Experimental Protocol for NMR Spectroscopy
A standardized procedure for acquiring NMR spectra is crucial for reproducibility.

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-aminofuran-2-
carboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of

solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (0.00 ppm). For many modern spectrometers, the residual solvent

peak can also be used for calibration.

Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire the ¹H and

¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier

transform, followed by phase and baseline correction.

Caption: Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of Methyl 3-aminofuran-2-carboxylate will show characteristic

absorption bands for the N-H, C=O, and C-O bonds, as well as vibrations associated with the

furan ring.

Table 3: Predicted IR Absorption Bands for Methyl 3-aminofuran-2-carboxylate
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3400 - 3200 N-H stretch Primary Amine

3150 - 3100 C-H stretch Aromatic (Furan)

2960 - 2850 C-H stretch Aliphatic (Methyl)

~1720 C=O stretch Ester

~1620 C=C stretch Aromatic (Furan)

~1580 N-H bend Primary Amine

1300 - 1000 C-O stretch Ester and Furan

Interpretation of the IR Spectrum:

N-H Stretching: The primary amine will exhibit two characteristic stretching bands in the

3400-3200 cm⁻¹ region.[5]

C-H Stretching: Aromatic C-H stretching from the furan ring will appear just above 3000

cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.[6]

C=O Stretching: A strong, sharp absorption band around 1720 cm⁻¹ is indicative of the ester

carbonyl group.[7]

C=C and C-O Stretching: The furan ring will show characteristic C=C stretching vibrations.

The C-O stretching of the ester and the furan ring will result in strong bands in the fingerprint

region (1300-1000 cm⁻¹).[8]

Experimental Protocol for IR Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR

spectrum of a solid sample.

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will

be automatically subtracted from the sample spectrum.
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Sample Application: Place a small amount of the solid Methyl 3-aminofuran-2-carboxylate
sample onto the ATR crystal.

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the

crystal.

Data Acquisition: Collect the IR spectrum, typically by co-adding multiple scans to improve

the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. The fragmentation pattern can offer valuable structural clues.

Table 4: Predicted Key Mass Spectrometry Data for Methyl 3-aminofuran-2-carboxylate

m/z Interpretation

141 [M]⁺, Molecular Ion

110 [M - OCH₃]⁺

82 [M - COOCH₃]⁺

Interpretation of the Mass Spectrum:

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 141,

corresponding to the molecular weight of Methyl 3-aminofuran-2-carboxylate.

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the

alkoxy group (-OCH₃) and the entire ester group (-COOCH₃). Therefore, significant

fragments are predicted at m/z 110 and 82. Further fragmentation of the furan ring may also

be observed.[9][10]
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Experimental Protocol for Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for a wide range of organic

molecules.

Sample Preparation: Prepare a dilute solution of Methyl 3-aminofuran-2-carboxylate in a

suitable solvent such as methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at

a low flow rate.

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, from which

gas-phase ions of the analyte are produced.

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated

molecule [M+H]⁺ at m/z 142.

Data Analysis: Analyze the spectrum to determine the molecular weight and identify the

major fragment ions.

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Conclusion
The predicted spectroscopic data presented in this guide provides a comprehensive framework

for the structural characterization of Methyl 3-aminofuran-2-carboxylate. The combination of

¹H NMR, ¹³C NMR, IR, and MS provides complementary information that, when analyzed

together, allows for the unambiguous confirmation of the molecule's identity and purity. This

guide serves as a valuable resource for scientists working with this important synthetic

intermediate, enabling confident structural verification in the absence of readily available

experimental spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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